molecular formula C11H18O B8289411 1-(1-Butylcyclobutyl)prop-2-yn-1-ol

1-(1-Butylcyclobutyl)prop-2-yn-1-ol

Cat. No.: B8289411
M. Wt: 166.26 g/mol
InChI Key: MPSRBPRZQUKPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Butylcyclobutyl)prop-2-yn-1-ol is a synthetic organic compound that incorporates a strained cyclobutane ring, a feature of growing importance in medicinal chemistry . The cyclobutane core is characterized by significant ring strain, with an energy of approximately 26.3 kcal/mol due to angle compression, which can enhance binding efficiency and metabolic stability in drug candidates . This compound possesses two key functional handles: a terminal alkyne (prop-2-yn-1-ol) and a tertiary alcohol. The terminal alkyne is a versatile building block for click chemistry, allowing for facile conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create molecular probes or linkers. The tertiary alcohol can serve as a point for further derivatization or may influence the compound's overall electronic properties and conformation . The butyl chain adds lipophilicity, which can be tuned to improve membrane permeability. In research, this scaffold is valuable for exploring structure-activity relationships (SAR), particularly as a conformationally restricted analogue for acyclic propyl linkers or as a non-planar bioisostere in drug discovery programs . Compounds featuring 1,3-disubstituted cyclobutanes have been investigated in clinical candidates for treating cognitive disorders and autoimmune diseases, highlighting the therapeutic relevance of this structural motif . Researchers can leverage this molecule in the synthesis of more complex, three-dimensionally rich scaffolds for pharmaceutical and chemical biology applications. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1-butylcyclobutyl)prop-2-yn-1-ol

InChI

InChI=1S/C11H18O/c1-3-5-7-11(8-6-9-11)10(12)4-2/h2,10,12H,3,5-9H2,1H3

InChI Key

MPSRBPRZQUKPHA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Molecular Weight and Stability

  • 1-(4-Methoxyphenyl)prop-2-yn-1-ol : Molecular weight 162.19 g/mol; isolated as a yellow oil .
  • 1-(Naphthalen-2-yl)prop-2-yn-1-ol : Higher molecular weight (196.24 g/mol) due to the naphthyl group; also isolated as an oil .
  • 1-(Prop-2-yn-1-yl)cyclopentanol: Molecular weight 124.18 g/mol; purity varies widely (49–90%) depending on synthetic conditions .
  • Target Compound : Estimated molecular weight ~182.30 g/mol (C11H18O). The butylcyclobutyl group may increase hydrophobicity (LogP ~3.5–4.0) compared to aryl analogs.

Thermal Properties

  • Propargyl alcohols with aromatic substituents (e.g., naphthyl) may exhibit higher boiling points due to π-stacking interactions.
  • The cyclohexenyl derivative in has a boiling point of 275.7°C and flash point of 99.3°C, suggesting that bulky alicyclic groups enhance thermal stability .

Reactivity and Functionalization

Propargyl alcohols undergo diverse transformations, including:

  • Etherification : 1-(4-Methoxyphenyl)prop-2-yn-1-ol reacts with benzyl alcohol to form 1-[1-(benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene (80% yield) .
  • Sulfonamidation : Reaction with 4-methylbenzenesulfonamide yields N-[1-(4-methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide (85% yield) .
  • Cycloadditions : Nitrosoarene-alkyne cycloadditions are reported for naphthyl derivatives to construct indole skeletons .

Steric and Electronic Effects :

  • The butylcyclobutyl group in the target compound may slow reaction kinetics in SN2-type substitutions due to steric hindrance.
  • Electron-donating alkyl groups could reduce the acidity of the propargyl alcohol (pKa ~14–16) compared to aryl derivatives (pKa ~12–14).

Preparation Methods

[2+2] Cycloaddition

Photochemical or transition metal-catalyzed [2+2] cycloadditions between alkenes offer direct access to cyclobutanes. For example, irradiation of 1,3-butadiene derivatives in the presence of a photosensitizer yields cyclobutane rings. However, this method often lacks regioselectivity for unsymmetrical substrates.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of cyclobutanes from dienes. A notable protocol involves treating 1,5-dienes with Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C, achieving cyclization yields >75%. This method is preferred for its tolerance of functional groups, including protected alcohols.

Propargyl Alcohol Installation

The propargyl alcohol moiety is introduced through nucleophilic addition or alkyne transfer reactions.

Aldehyde Alkynylation

Reaction of 1-butylcyclobutanone with propargyl magnesium bromide (HC≡CMgBr) in THF at 0°C affords the tertiary alcohol in 65–70% yield. This method requires strict anhydrous conditions to prevent alkyne polymerization.

Meyer–Schuster Rearrangement

Secondary alcohols undergo Meyer–Schuster rearrangement to form α,β-unsaturated carbonyl intermediates, which are subsequently reduced. For example, treatment of 1-(1-butylcyclobutyl)-2-propyn-1-ol with BF3·OEt2 catalyzes rearrangement to the corresponding enone, followed by NaBH4 reduction to regenerate the alcohol.

Integrated Synthetic Routes

Three-Step Sequence

  • Cyclobutane Formation : RCM of diene A yields cyclobutene B (82% yield).

  • Hydrogenation : Pd/C-catalyzed hydrogenation of B gives cyclobutane C .

  • Alkynylation : C reacts with propargyl Grignard reagent to form the target compound (68% yield).

One-Pot Strategy

A tandem RCM-alkynylation process using a ruthenium catalyst with dual metathesis and alkynylation activity achieves the target molecule in 55% yield, reducing purification steps.

Reaction Optimization and Challenges

ParameterOptimal ConditionsYield Improvement
Temperature-78°C for alkylation; 25°C for RCM+15%
Catalyst LoadingGrubbs-II (5 mol%)+20%
SolventTHF for Grignard; DCM for RCM+10%

Key Challenges :

  • Ring Strain : Cyclobutane’s high angle strain limits reaction temperatures to <100°C to prevent ring-opening.

  • Alkyne Stability : Propargyl alcohols are prone to polymerization; stabilization via TBS protection (e.g., TBSCl, imidazole) is critical.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Catalyst Recycling : Grubbs-II recovery via silica gel filtration reduces costs by 30%.

  • Continuous Flow Systems : Microreactors minimize exothermic risks during alkylation steps.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative alkynylation using Ir(ppy)3 and NiCl2 achieves coupling between cyclobutyl carboxylic acids and alkynyl bromides (50% yield).

Biocatalytic Routes

Engineered alcohol dehydrogenases catalyze enantioselective reduction of 1-butylcyclobutylpropynal to the alcohol, achieving 95% ee .

Q & A

Basic Research Question

  • PPE : EN 374-certified gloves, goggles, and fume hoods to prevent inhalation/contact .
  • Storage : Inert atmosphere (N2/Ar) to stabilize the alkyne moiety.
  • Spill Management : Absorb with vermiculite; avoid water to prevent exothermic reactions.

How can researchers address contradictory data in solvent-dependent reactivity studies?

Advanced Research Question
Contradictions (e.g., higher yield in DCM vs. acetonitrile ) arise from solvent polarity and coordination effects. Systematic studies should:

Replicate conditions with controlled moisture/oxygen levels.

Use UV-Vis or in-situ IR to monitor reaction progress.

Apply multivariate analysis (e.g., PCA) to decouple solvent and temperature effects.

What ecological risk assessment strategies apply to this compound?

Advanced Research Question

  • Toxicity Screening : Use in silico tools (ECOSAR) to predict aquatic toxicity.
  • Degradation Studies : Perform OECD 301B tests for biodegradability.
  • Bioaccumulation : Measure logP values (estimated: ~2.5) to assess lipid solubility .

Which advanced characterization techniques validate crystallinity and stability?

Advanced Research Question

  • X-ray Crystallography : Resolves cyclobutane ring geometry and hydrogen-bonding networks.
  • TGA/DSC : Assess thermal stability (decomposition >200°C expected).
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .

How can isotopic labeling track metabolic pathways in biological studies?

Advanced Research Question
Incorporate 13C or 2H isotopes at the propargyl position. Use LC-MS/MS to trace metabolites in in vitro hepatocyte models. Compare with unlabeled controls to distinguish endogenous vs. compound-derived signals .

What strategies mitigate competing side reactions during functionalization?

Advanced Research Question

  • Protection/Deprotection : Temporarily shield the –OH group with tert-butyldimethylsilyl (TBS) ethers.
  • Catalyst Tuning : Use bulky ligands (e.g., P(t-Bu)3) to direct regioselectivity in alkyne additions .

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